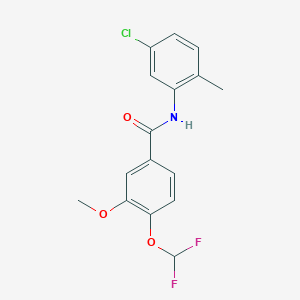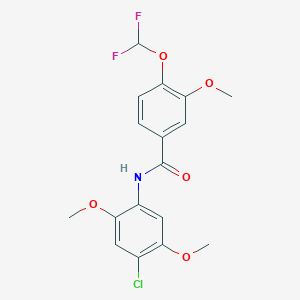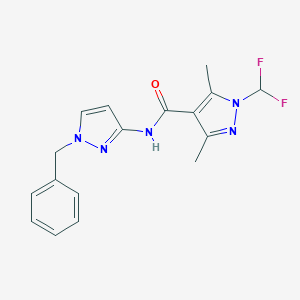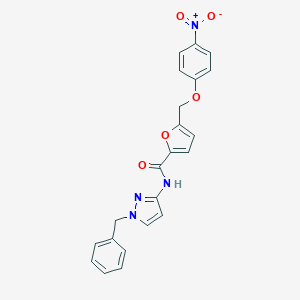![molecular formula C22H22N2O2 B279846 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide, also known as DPM-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPM-001 has been found to exhibit potent anticancer activity, making it a promising candidate for the treatment of various types of cancer.
Wirkmechanismus
The exact mechanism of action of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to exert its anticancer activity through multiple pathways. 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. It has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been found to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been shown to be well-tolerated in animal models, with no signs of toxicity or organ damage. 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide is its complex synthesis method, which may limit its scalability for large-scale production.
Zukünftige Richtungen
There are several future directions for research on 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide. One potential area of investigation is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of the specific molecular targets of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide for the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
Synthesemethoden
The synthesis of 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the reaction of 3,4-dimethylphenol with formaldehyde to produce 3,4-dimethylphenol formaldehyde resin, which is then reacted with pyridine-3-carboxaldehyde to form the intermediate product. The intermediate product is then reacted with benzoyl chloride to yield the final product, 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential anticancer activity. In vitro studies have shown that 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have also demonstrated that 4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide can inhibit tumor growth and metastasis in animal models.
Eigenschaften
Molekularformel |
C22H22N2O2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-16-5-10-21(12-17(16)2)26-15-18-6-8-20(9-7-18)22(25)24-14-19-4-3-11-23-13-19/h3-13H,14-15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
IZPOIZGCRFLZME-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

